molecular formula C17H21N3O4 B2368989 N-[2-[4-(3-Hydroxybenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2199394-83-5

N-[2-[4-(3-Hydroxybenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide

Cat. No.: B2368989
CAS No.: 2199394-83-5
M. Wt: 331.372
InChI Key: PFWWBNRTPBPAHG-UHFFFAOYSA-N
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Description

N-[2-[4-(3-Hydroxybenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide, commonly known as HOP-1205, is a synthetic compound used in scientific research. It belongs to the class of piperazine derivatives and has potential applications in the field of neuroscience.

Mechanism of Action

HOP-1205 works by inhibiting the activity of certain enzymes in the brain that are responsible for the breakdown of neurotransmitters. This leads to an increase in the levels of neurotransmitters such as dopamine and acetylcholine, which are important for proper brain function.
Biochemical and Physiological Effects:
Studies have shown that HOP-1205 can improve cognitive function and memory in animal models of Alzheimer's disease. It can also protect neurons from oxidative stress and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using HOP-1205 in lab experiments is its high potency and selectivity. It has a low toxicity profile and can be easily synthesized in large quantities. However, its limited solubility in water can make it difficult to administer in certain experimental setups.

Future Directions

There are several potential future directions for the use of HOP-1205 in scientific research. It could be further studied for its potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, its mechanism of action could be further elucidated to better understand its effects on the brain. Finally, research could focus on developing more soluble derivatives of HOP-1205 for easier administration in lab experiments.

Synthesis Methods

The synthesis of HOP-1205 involves the reaction of 3-hydroxybenzoyl chloride with N-methylpiperazine in the presence of triethylamine. The resulting intermediate is then treated with acetic anhydride and propenoic acid to obtain the final product.

Scientific Research Applications

HOP-1205 has been extensively studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and can prevent the degeneration of neurons in the brain.

Properties

IUPAC Name

N-[2-[4-(3-hydroxybenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-3-15(22)18(2)12-16(23)19-7-9-20(10-8-19)17(24)13-5-4-6-14(21)11-13/h3-6,11,21H,1,7-10,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWWBNRTPBPAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)O)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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